molecular formula C24H30N6 B15343148 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene

Cat. No.: B15343148
M. Wt: 402.5 g/mol
InChI Key: JYUCJXRORBICDH-UHFFFAOYSA-N
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Description

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is a multifaceted organic compound characterized by its unique structure, which includes three (3,5-dimethyl-1H-pyrazol-1-yl)methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene using strong bases like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene has found applications in various scientific research areas:

  • Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

  • Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

  • Industry: Its unique properties make it useful in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is often compared to other similar compounds, such as:

  • Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound shares structural similarities but has different applications, particularly in reduction reactions.

  • Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These ligands are used in coordination chemistry and have distinct properties compared to this compound.

The uniqueness of this compound lies in its multifunctional nature and its ability to participate in a wide range of chemical reactions and applications.

Biological Activity

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is a synthetic compound characterized by a tripodal structure with three 3,5-dimethyl-1H-pyrazol-1-yl groups attached to a benzene core. Its molecular formula is C24_{24}H30_{30}N6_6, and it has a molecular weight of approximately 402.5 g/mol. The compound is typically a white to light yellow powder or crystalline solid with a melting point ranging from 183.0 to 187.0 °C.

The biological activity of this compound is primarily attributed to the pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This article will delve into the specific biological activities of this compound, supported by data tables and relevant research findings.

The biological effects of this compound are believed to arise from its ability to interact with various molecular targets within biological systems. This interaction can modulate enzyme activities and influence cellular signaling pathways associated with inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole rings exhibit significant anti-inflammatory properties. For instance, derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In studies involving novel pyrazole derivatives, some compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Pyrazole derivatives have been tested against bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. Some compounds exhibited promising antibacterial activity comparable to standard antibiotics .

Anticancer Activity

The anticancer properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. The results suggest that these compounds can induce apoptosis in cancer cells through various mechanisms .

Data Table: Biological Activities of Pyrazole Derivatives

Activity Compound Tested Effect Concentration Reference
Anti-inflammatoryNovel pyrazole derivativesUp to 85% TNF-α inhibition10 µM
AntimicrobialPyrazole derivativesSignificant activity against E. coliVaries
AnticancerPyrazole analogsInduces apoptosis in cancer cellsVaries

Case Study 1: Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The findings revealed that certain compounds exhibited significant inhibition of TNF-α and IL-6 production in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Burguete et al. synthesized various pyrazole derivatives and assessed their antimicrobial activity against multiple bacterial strains. The study highlighted that specific structural modifications enhanced the antimicrobial efficacy of these compounds compared to traditional antibiotics .

Case Study 3: Anticancer Activity

Research by Chovatia et al. evaluated the anticancer potential of pyrazole-containing compounds against different cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways in treated cells .

Properties

Molecular Formula

C24H30N6

Molecular Weight

402.5 g/mol

IUPAC Name

1-[[3,5-bis[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C24H30N6/c1-16-7-19(4)28(25-16)13-22-10-23(14-29-20(5)8-17(2)26-29)12-24(11-22)15-30-21(6)9-18(3)27-30/h7-12H,13-15H2,1-6H3

InChI Key

JYUCJXRORBICDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC(=C2)CN3C(=CC(=N3)C)C)CN4C(=CC(=N4)C)C)C

Origin of Product

United States

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